Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18332897
InChI: InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)9(11-14-6)7-4-3-5-15-7/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate

CAS No.:

Cat. No.: VC18332897

Molecular Formula: C10H9NO3S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate -

Specification

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
IUPAC Name methyl 5-methyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)9(11-14-6)7-4-3-5-15-7/h3-5H,1-2H3
Standard InChI Key HULXBISUIRCDTH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=CC=CS2)C(=O)OC

Introduction

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. It features a five-membered ring containing nitrogen and oxygen atoms, with a methyl group at the 5-position, a thienyl group at the 3-position, and a methyl ester at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate typically involves cyclization reactions. These processes often require controlled conditions, including elevated temperatures, to ensure optimal yields. Industrial methods may utilize continuous flow reactors to enhance efficiency and maintain high purity levels of the final product.

Biological Activities

Isoxazole derivatives, including those with thienyl groups, have shown significant biological activities. They exhibit potential as inhibitors of specific enzymes and receptors, contributing to antimicrobial and anti-inflammatory properties. The thienyl group may enhance binding affinity to biological targets, effectively modulating their activity.

Applications

While specific applications for Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate are not detailed, isoxazole derivatives are generally explored in medicinal chemistry and material science due to their diverse biological activities.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 5-(2-thienyl)isoxazole-3-carboxylateC9H7NO3SContains a thienyl group at the 5-position, lacks a methyl group at the 5-position .
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylateNot specifiedFeatures an o-tolyl group instead of thienyl, with potential antimicrobial properties.
Ethyl 5-Methyl-3-(5-methyl-2-thienyl)isoxazole-4-carboxylateNot specifiedIncludes an ethyl ester and a 5-methyl-2-thienyl group, enhancing biological activity.

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